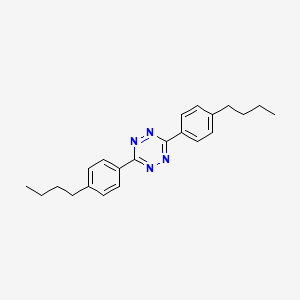

3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-3-5-7-17-9-13-19(14-10-17)21-23-25-22(26-24-21)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYBXBFVDYVRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3,6 Bis 4 Butylphenyl 1,2,4,5 Tetrazine and Analogs

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of a synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the molecular formula.

For 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine, the exact mass can be calculated based on the masses of its constituent atoms (C₂₂H₂₆N₄). This theoretical mass serves as a benchmark for experimental HRMS results. The technique can differentiate between compounds with the same nominal mass but different elemental formulas. For instance, the HRMS (ESI-TOF) analysis of an analog, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479), showed a sodium adduct [M+Na]⁺ with a calculated value of 261.2440 and a found value of 261.1530 rsc.org. This level of precision is critical for verifying the successful synthesis of the target molecule and ruling out potential impurities.

| Compound | Formula | Calculated Parameter | Calculated Value | Reference |

| This compound | C₂₂H₂₆N₄ | Monoisotopic Mass | 346.2157 Da | Theoretical |

| 3,6-diphenyl-1,2,4,5-tetrazine (B188303) | C₁₄H₁₀N₄ | Molecular Weight | 234.2560 g/mol | nist.govnist.gov |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | C₁₂H₈N₆ | [M+Na]⁺ | 261.2440 | rsc.org |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the butyl chains and the phenyl rings. The aromatic protons on the phenyl rings typically appear as two doublets in the downfield region (around 7.5-8.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the butyl group would appear in the upfield region (around 0.9-2.7 ppm), with the triplet of the terminal methyl group being the most shielded.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the central tetrazine ring are highly deshielded and appear at the lowest field (typically >160 ppm). The carbons of the phenyl rings and the butyl chains would have characteristic chemical shifts. For example, in the analog 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, the pyridyl and tetrazine carbons show signals at δ 148.60, 147.69, 146.85, 139.92, 125.06, and 121.52 ppm rsc.org.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic (ortho to tetrazine) | ~8.4 | Doublet |

| ¹H | Aromatic (meta to tetrazine) | ~7.4 | Doublet |

| ¹H | -CH₂- (alpha to phenyl) | ~2.7 | Triplet |

| ¹H | -CH₂- (beta to phenyl) | ~1.6 | Multiplet |

| ¹H | -CH₂- (gamma to phenyl) | ~1.4 | Multiplet |

| ¹H | -CH₃ (terminal) | ~0.9 | Triplet |

| ¹³C | C (tetrazine ring) | >160 | Singlet |

| ¹³C | C (aromatic, various) | 125-150 | Singlet |

| ¹³C | C (butyl chain) | 14-36 | Singlet |

Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the tetrazine core, the phenyl rings, and the butyl side chains.

Key expected vibrational bands include C-H stretching frequencies for the aliphatic butyl groups (2850-2960 cm⁻¹) and the aromatic phenyl groups (~3030 cm⁻¹). The characteristic vibrations of the 1,2,4,5-tetrazine (B1199680) ring, including C=N and N-N stretching modes, are expected in the 1350-1500 cm⁻¹ and 900-1000 cm⁻¹ regions, respectively. The C=C stretching vibrations of the aromatic phenyl rings typically appear in the 1450-1600 cm⁻¹ range. Analysis of the IR spectrum of analogs like 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine helps in assigning these bands accurately rsc.org.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aliphatic) | Butyl Chain | 2850 - 2960 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3030 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |

| C=N Stretch | Tetrazine Ring | 1350 - 1500 |

| N-N Stretch | Tetrazine Ring | 900 - 1000 |

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy reveal information about the electronic transitions within the molecule. 1,2,4,5-Tetrazine derivatives are known for their distinct color, which arises from a weak electronic transition in the visible region.

The UV-Vis absorption spectrum of this compound is expected to show two main absorption bands. A low-intensity band in the visible region (around 500-550 nm) is attributed to the formally forbidden n→π* transition of the tetrazine ring, which is responsible for the compound's characteristic pink or red color researchgate.net. A much stronger absorption band is observed in the UV region (around 300-330 nm), corresponding to a π→π* transition researchgate.net. The electron-donating nature of the para-butyl substituents on the phenyl rings can influence the energy of these transitions, often leading to a slight bathochromic (red) shift compared to unsubstituted 3,6-diphenyl-1,2,4,5-tetrazine. Many tetrazine derivatives are also fluorescent, emitting light at a longer wavelength than their absorption maximum, with the emission properties being highly dependent on the substituents researchgate.net.

| Transition Type | Wavelength Region | Molar Absorptivity (ε) |

| n→π | ~530 nm | Low |

| π→π | ~330 nm | High |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing. For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the molecule.

Studies on analogous compounds, such as 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, show that the central 1,2,4,5-tetrazine ring is typically planar nih.gov. The attached aryl substituents are often twisted out of the plane of the tetrazine ring. The dihedral angle between the plane of the tetrazine ring and the phenyl rings is a key structural parameter. This torsion is influenced by steric hindrance and crystal packing forces. The butyl chains would likely adopt an extended conformation to minimize steric strain. The crystal packing is governed by weak intermolecular interactions, such as van der Waals forces and potential π-π stacking between the aromatic rings.

| Structural Parameter | Expected Value/Observation | Reference (Analog) |

| Tetrazine Ring Geometry | Planar | nih.gov |

| Phenyl-Tetrazine Dihedral Angle | Non-zero, twisted conformation | nih.gov |

| Crystal Packing | Governed by van der Waals and π-π interactions | nih.gov |

Electrochemical Characterization for Redox Behavior and Electron Affinity Studies

Electrochemical methods are employed to study the redox properties of molecules, providing insights into their ability to accept or donate electrons.

Cyclic Voltammetry for Reduction and Oxidation Potentials

Cyclic voltammetry (CV) is the most common technique used to investigate the electrochemical behavior of 1,2,4,5-tetrazines. Due to the electron-deficient nature of the tetrazine ring, these compounds are easily reduced. A typical CV of a 3,6-diaryl-1,2,4,5-tetrazine shows a reversible or quasi-reversible one-electron reduction wave, corresponding to the formation of a stable radical anion.

For this compound, the reduction potential would be influenced by the electron-donating alkyl substituents on the phenyl rings. Compared to the parent 3,6-diphenyl-1,2,4,5-tetrazine, the butyl groups are expected to make the reduction slightly more difficult, shifting the reduction potential to a more negative value. The oxidation of the tetrazine core is generally difficult and occurs at high positive potentials. CV studies on related systems, such as transition metal complexes of pyridazine (B1198779) ligands, demonstrate how ligand substitution affects the redox potentials of the metal center, illustrating the sensitivity of electrochemical properties to molecular structure analis.com.my.

| Compound Analog | Redox Process | Potential (vs. reference) | Characteristic |

| 3,6-disubstituted-1,2,4,5-tetrazines | Reduction (Tz/Tz•⁻) | Typically -0.5 to -1.5 V | Reversible one-electron process |

| 3,6-disubstituted-1,2,4,5-tetrazines | Oxidation | High positive potential | Generally irreversible |

Electron Paramagnetic Resonance Spectroscopy for Radical Anion Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons, such as radical anions. The 1,2,4,5-tetrazine ring system is characterized by its electron-deficient nature, which facilitates the formation of stable radical anion species upon one-electron reduction. researchgate.net The characterization of the radical anion of this compound and its analogs by EPR spectroscopy provides significant insights into the distribution of the unpaired electron's spin density across the molecule.

Research on the radical anions of various 3,6-disubstituted-1,2,4,5-tetrazines has been conducted in both fluid and solid solutions. rsc.org A common and defining feature in the EPR spectra of these radical anions is the prominent hyperfine coupling to the four nitrogen nuclei within the tetrazine ring. rsc.org This coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of the 14N nuclei (nuclear spin I=1), which splits the EPR signal into a characteristic multiplet pattern.

For the closely related analog, 3,6-diphenyl-1,2,4,5-tetrazine, the radical anion has been studied, and its g-factor is reported to be 2.0030. researchgate.net The g-factor, a dimensionless proportionality constant, is a key parameter in EPR that is characteristic of the radical's electronic environment. The value for the 3,6-diphenyl-1,2,4,5-tetrazine radical anion is typical for organic π-radicals where the spin is delocalized over a system of p-orbitals.

The hyperfine coupling constants (hfccs) quantify the strength of the interaction between the unpaired electron and the magnetic nuclei. In the case of tetrazine radical anions, the major hyperfine coupling is to the four ring nitrogens. rsc.org The equivalence or non-equivalence of these nitrogen couplings, as well as smaller couplings to protons on the phenyl rings, can be resolved to provide a detailed map of the spin density distribution in the singly occupied molecular orbital (SOMO). For instance, in related pyrazine (B50134) radical anions, which also contain a nitrogen heterocyclic ring, major hyperfine coupling is observed with the two ring 14N nuclei. rsc.org The substitution pattern on the aromatic rings can influence the electronic structure and, consequently, the EPR spectral parameters. rsc.org

The generation of the radical anion for EPR studies can be achieved through various methods, including electrochemical reduction or chemical reduction using alkali metals. The stability and spectral resolution can be highly dependent on the solvent and temperature.

The key EPR spectral parameters for the radical anion of the analogous 3,6-diphenyl-1,2,4,5-tetrazine are summarized in the table below. Due to the structural similarity, the radical anion of this compound is expected to exhibit comparable EPR characteristics, with the primary hyperfine splitting dominated by the four tetrazine nitrogen atoms.

| Compound | Radical Species | g-factor | Hyperfine Coupling Constants (A) | Notes |

|---|---|---|---|---|

| 3,6-diphenyl-1,2,4,5-tetrazine | Radical Anion | 2.0030 researchgate.net | Major coupling to four equivalent 14N nuclei is expected. rsc.org | The butyl substituents on the phenyl rings of this compound are not expected to significantly alter the g-factor or the primary 14N hyperfine couplings. |

Computational and Theoretical Investigations of 3,6 Bis 4 Butylphenyl 1,2,4,5 Tetrazine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying tetrazine systems, offering a balance between accuracy and computational cost. DFT calculations are widely used to determine optimized geometries, electronic properties, and energetic profiles of these molecules. nih.govnih.gov Methods like the M06-2X level of theory with basis sets such as 6-31G(d) are commonly employed for geometry optimization, while single-point energy calculations may use larger basis sets like 6-311+G(2d,p) for greater accuracy. nih.gov

The electronic structure of tetrazines is fundamental to their chemical behavior, particularly their role in inverse electron-demand Diels-Alder (iEDDA) reactions. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are especially important. mdpi.com The energy of the LUMO is a key factor governing the reactivity of tetrazines with dienophiles; a lower LUMO energy corresponds to greater reactivity. nih.gov Quantum chemical calculations show that the tetrazine ring itself is a nonpolar, highly aromatic system. osi.lv

The HOMO-LUMO energy gap is a critical parameter indicating the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller gap generally suggests higher reactivity. Substituents on the phenyl rings significantly influence the HOMO and LUMO energy levels. Electron-withdrawing groups tend to lower the energy of the LUMO, thus increasing the tetrazine's reactivity in iEDDA reactions. researchgate.net Conversely, electron-donating groups can raise the LUMO energy, decreasing reactivity. The analysis of HOMO and LUMO energies provides a strong basis for understanding and predicting the chemical stability and reactivity of molecules like 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine. uobasrah.edu.iqnih.gov

Table 1: Representative Frontier Orbital Energies for Substituted Diphenyl-s-tetrazines (Theoretical Data) This table presents illustrative data for related compounds to demonstrate substituent effects, as specific values for this compound were not available in the provided search results.

| Compound/Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Data Source Context |

| Phenyl (Reference) | - | - | - | General reference for comparison. |

| 4-F | - | Lowered | Reduced | Fluorinated derivatives are analyzed for their electronic properties. researchgate.net |

| 4-CN | - | Significantly Lowered | Reduced | The cyano derivative is predicted to have a very efficient electron injection process due to its low LUMO. researchgate.net |

| Pyridin-2-yl | - | Lowered | Reduced | The strong electron-withdrawing property of the pyridyl group increases reactivity. nih.gov |

| 4-CF3 | - | Lowered | Reduced | The trifluoromethyl group is a strong electron-withdrawing group that enhances reactivity. nih.gov |

| 4-OCH3 | - | Raised | Increased | Electron-donating groups like methoxy (B1213986) can decrease reactivity compared to unsubstituted phenyl. nih.gov |

Investigation of Intermolecular Interactions in Dimeric and Supramolecular Assemblies

The intermolecular interactions in dimeric and supramolecular assemblies of this compound are crucial for understanding its condensed-phase behavior, such as in liquid crystals. Theoretical calculations have been used to determine the probability of different dimer configurations, including stacking, in-plane, and terminal arrangements. researchgate.net For this compound dimers, it was found that the sliding of molecules relative to each other is energetically favorable within a narrow range of distances, a factor that helps maintain the molecular orientation in the mesophase. researchgate.net

The π-stacking interactions are a dominant feature in the solid-state structures of diaryl-tetrazines. nih.gov These interactions often involve a centroid-to-centroid distance of about 3.6 Å between the tetrazine ring and an aromatic ring of an adjacent molecule. nih.gov The electron-deficient nature of the tetrazine ring makes it a π-acidic cavity, capable of forming stable supramolecular structures through anion-π interactions. figshare.com These non-covalent interactions play a significant role in the formation and stability of complex assemblies, such as metal-organic cages and rotaxanes. figshare.comnottingham.ac.uk

Conformational analysis of substituted tetrazines reveals important structural characteristics that influence their properties and reactivity. While the central 1,2,4,5-tetrazine (B1199680) ring is generally planar, the phenyl substituents can be twisted out of the plane of the tetrazine ring. acs.org This non-coplanarity can have significant energetic consequences. For instance, in reactions, a pre-twisted ground state conformation can reduce the distortion energy required to reach the transition state geometry, thereby increasing reaction rates. acs.org

Quantum chemical calculations are used to explore the potential energy surface of these molecules, identifying stable conformers and the energy barriers between them. nih.govacs.org For asymmetric diaryl-1,2,4,5-tetrazines, different conformations can arise from the relative orientation of the aryl rings. nih.gov In some crystal structures, the molecule is forced into a planar conformation, which is unusual for aromatic rings with adjacent nitrogen atoms. nih.gov Computational studies can quantify the energetic differences between these conformations, providing insight into their relative stabilities. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is well-suited for investigating the dynamic behavior and phase transitions of complex systems like those containing this compound. Although specific MD studies on this exact compound were not detailed in the provided search results, the general methodology is widely applied to similar complex organic and biological molecules. nih.gov

An MD simulation protocol typically begins with defining a force field (e.g., AMBER) that describes the potential energy of the system based on the positions of its constituent atoms. nih.gov The system, which includes the molecule of interest and often a solvent, is then subjected to energy minimization. This is followed by a gradual heating phase to reach the desired simulation temperature (e.g., 300 K) under constant volume conditions. The system is then equilibrated under constant temperature and pressure. nih.gov By solving Newton's equations of motion for every atom in the system over a series of small time steps, MD simulations can generate a trajectory that reveals how the system evolves, providing insights into conformational changes, molecular ordering, and the mechanisms of phase transitions.

Theoretical Modeling of Molecular Ordering in Liquid Crystalline Phases

Theoretical models are essential for understanding the formation and stability of liquid crystalline phases exhibited by molecules like this compound. The unique co-planar and rigid structure of the tetrazine core, combined with flexible terminal chains like the butyl groups, promotes the formation of mesophases. researchgate.net

Computational studies on the dimeric interactions of this compound have revealed a direct relationship between the translational rigidity of the molecules within the dimer and the resulting nematic properties. researchgate.net The energy calculations of intermolecular interactions help to predict the most probable configurations (e.g., stacking, in-plane) that lead to the orientational order characteristic of a nematic phase. researchgate.net The Onsager theory provides a fundamental framework for describing the phase separation of rod-like molecules into an ordered nematic phase from an isotropic solution, based on factors like molecular concentration and aspect ratio. aps.org For semiflexible molecules, the transition to a liquid crystalline phase involves a trade-off between the contour length and persistence length. aps.org By introducing alkyl terminals and lateral substitutions to rigid cores like sexiphenyl, which is analogous to the diphenyl-tetrazine structure, it is possible to obtain stable and broad nematic phases at practical temperatures. nih.gov

Computational Prediction of Structure-Reactivity Relationships in Cycloaddition Reactions

Computational chemistry is extensively used to predict and explain the reactivity of tetrazines in cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction. rsc.orgchemrxiv.org The reaction rate is a critical property, and computational screening can rapidly identify reactants with desired reactivity, which is often a time-consuming and costly experimental process. chemrxiv.org

The reactivity of substituted tetrazines is strongly correlated with the energy of their LUMO and LUMO+1 orbitals. nih.gov Generally, tetrazines with lower LUMO energies exhibit faster reaction rates. This relationship allows for the tuning of reaction rates by modifying the electronic properties of the substituents. nih.gov For instance, attaching electron-withdrawing groups (EWGs) like pyridyl or trifluoromethylphenyl to the tetrazine core lowers the LUMO energy and significantly increases the reaction rate compared to the parent diphenyltetrazine. researchgate.netnih.gov

However, the Frontier Molecular Orbital (FMO) theory alone does not always explain reactivity trends. nih.govresearchgate.net The distortion-interaction model provides a more comprehensive picture by considering the energy required to distort the reactants into their transition state geometries. nih.govrsc.org In some cases, intramolecular repulsion or pre-existing non-planar conformations can lower this distortion energy, leading to an unexpected enhancement in reactivity. acs.org Computational workflows have been developed to automatically screen large libraries of tetrazine derivatives, calculating reaction barriers to build datasets for developing machine learning models for even faster reactivity predictions. chemrxiv.org

Table 2: Experimentally Measured Second-Order Rate Constants for the Reaction of Various 3,6-Disubstituted-1,2,4,5-tetrazines with Bicyclononyne (BCN) in Methanol This table illustrates the structure-reactivity relationship by showing how different substituents on the tetrazine core affect the reaction rate.

| Tetrazine Substituent | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate (vs. Diphenyl) |

| Di(pyridin-2-yl) | 118 | ~33x |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl) | 125 | ~35x |

| Di(4-(trifluoromethyl)phenyl) | 10 | ~2.8x |

| Diphenyl | 3.6 | 1.0x |

| Di(4-fluorophenyl) | 2.7 | ~0.75x |

| Di(4-methoxyphenyl) | 1.4 | ~0.39x |

| Di(4-hydroxyphenyl) | 0.58 | ~0.16x |

| Data sourced from Wang et al., Organic & Biomolecular Chemistry, 2014. nih.gov |

Reaction Chemistry and Mechanistic Studies Involving 3,6 Bis 4 Butylphenyl 1,2,4,5 Tetrazine and the Tetrazine Core

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The IEDDA reaction is a type of [4+2] cycloaddition where the electronic demands are reversed compared to the "normal" Diels-Alder reaction. In the IEDDA reaction of a 1,2,4,5-tetrazine (B1199680), the electron-deficient tetrazine acts as the diene, and an electron-rich or strained alkene or alkyne serves as the dienophile. nih.govlumiprobe.com This reaction is characterized by its exceptionally fast reaction rates, often occurring rapidly at room temperature without the need for a catalyst. lumiprobe.com

The general mechanism proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂) to form a 4,5-dihydropyridazine derivative. nih.gov Subsequent oxidation of the dihydropyridazine (B8628806) can lead to the corresponding pyridazine (B1198779). nih.gov

Detailed Reaction Mechanisms and Transition State Analysis

The IEDDA reaction between a tetrazine and a dienophile is a concerted, asynchronous process. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the transition state of this reaction. The rate-determining step is the initial [4+2] cycloaddition. nih.gov

The transition state geometry reveals the asynchronous nature of the bond formation, where the two new sigma bonds are not formed to the same extent. The degree of asynchronicity can be influenced by the substituents on both the tetrazine and the dienophile. Analysis of the transition state also highlights the distortion energy of the tetrazine ring, which can significantly impact the activation barrier. A moderate distortion of the tetrazine ring can actually enhance reactivity, while excessive distortion can impede the reaction. researchgate.net

Kinetic Studies and Rate Constant Determination with Various Dienophiles

The kinetics of IEDDA reactions involving tetrazines have been extensively studied, revealing a wide range of reactivities depending on the nature of the dienophile. The reactions are typically monitored using UV-Vis spectroscopy, following the disappearance of the characteristic tetrazine absorption in the presence of an excess of the dienophile to ensure pseudo-first-order kinetics. nih.gov

The reactivity of dienophiles with tetrazines spans several orders of magnitude. Strained alkenes, such as trans-cyclooctenes (TCO) and norbornenes, are among the most reactive dienophiles due to the relief of ring strain in the transition state. nih.govnih.gov Electron-rich dienophiles like enamines, enol ethers, and ketene (B1206846) acetals also exhibit high reactivity. nih.gov The reaction with enamines can be nearly instantaneous at room temperature. nih.gov

Below is a table summarizing the reactivity of various dienophiles with tetrazines.

| Dienophile Class | Relative Reactivity | Notes |

| trans-Cyclooctenes (TCO) | Extremely High | Often used in bioorthogonal chemistry for their rapid kinetics. nih.gov |

| Norbornenes | High | Reactivity is influenced by substituents on the norbornene ring. nih.gov |

| Enamines | Very High | Reactions can be instantaneous at room temperature. nih.gov |

| Ketene Acetals | High | Electron-rich nature promotes rapid reaction. nih.gov |

| Enol Ethers | High | Common reactive partners for tetrazines. nih.gov |

| Enamides | Moderate to High | Reactivity is generally good. nih.gov |

| Unstrained Alkenes | Low | Significantly slower reaction rates compared to strained or electron-rich alkenes. nih.gov |

| Alkynes | Generally Slower than Alkenes | The resulting pyridazine is formed directly without an oxidation step. nih.gov |

Influence of Substituent Electronic and Steric Effects on IEDDA Reactivity

The rate of the IEDDA reaction is highly sensitive to the electronic and steric properties of the substituents on the 1,2,4,5-tetrazine ring.

Electronic Effects: Electron-withdrawing groups on the tetrazine ring lower the energy of its lowest unoccupied molecular orbital (LUMO), which accelerates the reaction with the highest occupied molecular orbital (HOMO) of the dienophile. nih.gov For example, the introduction of a more electron-deficient sulfoxide (B87167) group in place of a sulfide (B99878) on the tetrazine ring leads to a substantial increase in reactivity. nih.gov Similarly, N-acylation of 3-amino-1,2,4,5-tetrazines can increase the reaction rate by up to 740-fold. thieme.de

Steric Effects: Steric hindrance from bulky substituents on the tetrazine can significantly decrease the reaction rate by impeding the approach of the dienophile. nih.gov The ideal substituents are electronically withdrawing but sterically unobtrusive.

The interplay of these effects allows for the fine-tuning of tetrazine reactivity for specific applications.

Solvent Effects on IEDDA Reaction Rates

The choice of solvent can influence the rate of IEDDA reactions, although the effect is generally less pronounced than that of electronic and steric factors. The specific impact of the solvent depends on the polarity of the reactants and the transition state. While detailed studies on 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine are not extensively reported in this context, the general principles of cycloaddition reactions suggest that more polar solvents may stabilize a more polar transition state, potentially accelerating the reaction. However, the effect is often modest.

Control of Reactivity via Macrocyclization and Chemical Bridging

A novel strategy to control the reactivity of tetrazines in IEDDA reactions involves the incorporation of the tetrazine moiety into a macrocyclic structure. By creating a chemical bridge across the tetrazine, its reactivity towards dienophiles like trans-cyclooctene (B1233481) can be effectively "switched off". elsevierpure.com This deactivation is attributed to the high distortion energy required for the macrocyclic tetrazine to adopt the necessary transition state geometry. elsevierpure.com

This "Clip to Click" approach allows for temporal control over the IEDDA reaction. elsevierpure.com The unreactive macrocyclic tetrazine can be activated on demand by cleaving the chemical bridge, which "clips" the macrocycle and restores the inherent reactivity of the tetrazine moiety, allowing it to "click" with a dienophile. elsevierpure.com

Other Significant Transformations of the Tetrazine Core

While the IEDDA reaction is the most prominent transformation of the 1,2,4,5-tetrazine core, other reactions are also significant for the synthesis of diverse tetrazine derivatives and other heterocyclic systems.

Pinner Synthesis: A classical method for synthesizing 3,6-disubstituted-1,2,4,5-tetrazines involves the reaction of iminoesters with hydrazine (B178648). mdpi.com This reaction proceeds through an amidrazone intermediate, which then cyclizes in the presence of excess hydrazine to form a dihydro-1,2,4,5-tetrazine derivative that can be oxidized to the corresponding tetrazine. mdpi.com

Condensation of Imidoyl Chlorides with Hydrazine: This method is particularly useful for the synthesis of unsymmetrically substituted 1,2,4,5-tetrazines, as it avoids the formation of product mixtures. mdpi.com

Functionalization via Nucleophilic Substitution: Precursors like 3,6-dichloro-1,2,4,5-tetrazine (B31795) can be prepared and subsequently undergo nucleophilic substitution reactions to introduce a variety of functional groups onto the tetrazine ring. mdpi.com This is a versatile method for creating a library of tetrazine derivatives with tailored properties.

Coordination Chemistry: The nitrogen-rich 1,2,4,5-tetrazine ring can act as a ligand, coordinating to metal centers. researchgate.net This property is exploited in the development of coordination polymers and supramolecular materials. researchgate.net The electron-accepting nature of the tetrazine ring can lead to interesting electronic and magnetic properties in its metal complexes. researchgate.net

[4+1] Cycloaddition Reactions with Isonitriles

The inverse-electron demand [4+1] cycloaddition between 1,2,4,5-tetrazines and isonitriles is a powerful transformation that leads to the formation of pyrazole (B372694) derivatives. This reaction proceeds with the release of dinitrogen (N₂) and offers a pathway to complex nitrogen-containing heterocycles. nih.gov

The reaction mechanism initiates with the cycloaddition of the isonitrile to the tetrazine ring, forming a bicyclic intermediate. This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of N₂ to yield a 4H-pyrazol-4-imine. In the case of primary isonitriles, this intermediate can tautomerize to the more stable aromatic pyrazole imine. nih.gov Subsequent hydrolysis of the imine can then produce a primary amine and a corresponding aldehyde or ketone. nih.gov

Recent studies have ingeniously merged the isonitrile-tetrazine [4+1] cycloaddition with the Ugi four-component reaction (Ugi-4CR) into a single multicomponent process. This novel approach utilizes the in situ generated pyrazole imine from the cycloaddition as a component in the subsequent Ugi reaction, leading to the efficient synthesis of diverse pyrazole amide derivatives. nih.govacs.org For instance, the reaction of a 1,2,4,5-tetrazine with an isonitrile, a carboxylic acid, and a second equivalent of an isonitrile can directly yield a stable pyrazole amide. ulisboa.pt

The reactivity of the isonitrile in this cycloaddition is influenced by its substituents. Tertiary isonitriles, such as tert-butyl isonitrile, react with tetrazines to form stable 4H-pyrazol-4-imines because the tautomerization to the aromatic pyrazole is blocked. nih.govulisboa.pt This feature has been exploited in the development of bioorthogonal cleavage strategies, where the reaction with a specific isonitrile triggers the release of a caged molecule. nih.gov

Table 1: Examples of Isonitrile-Tetrazine Cycloaddition and Subsequent Reactions

| Tetrazine Reactant | Isonitrile Reactant | Other Components | Product Type | Reference |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) | n-butyl isonitrile | Acetic acid, n-butyl isonitrile | Pyrazole amide | ulisboa.pt |

| 3,6-di-tert-butyl-1,2,4,5-tetrazine | tert-butyl isonitrile | - | Stable 4H-pyrazol-4-imine | ulisboa.pt |

| (6-(tert-butyl)-1,2,4,5-tetrazin-3-yl)methanol derivative | n-butyl isocyanide | - | Release of caged molecule | nih.gov |

Nucleophilic Substitution Reactions on Substituted Tetrazines

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_). This reactivity allows for the post-functionalization of the tetrazine core, enabling the introduction of a wide range of substituents.

A notable development in this area is the dynamic nucleophilic aromatic substitution (SNA_r_Tz) of tetrazines with nucleophiles such as phenols and alkyl thiols. researchgate.netnih.gov This reaction has been shown to be a reversible process, establishing a dynamic covalent system where the equilibrium can be influenced by the reaction conditions. researchgate.net The exchange is typically facilitated by a base and can be "locked" by subsequent reactions of the tetrazine ring, such as an inverse electron demand Diels-Alder (IEDDA) reaction, which alters the electronic properties of the heterocycle and inhibits further substitution. researchgate.net

The kinetics and mechanism of SNA_r_ on tetrazines have been investigated. For instance, the reaction of 3,6-dichloro-1,2,4,5-tetrazine with various biothiols proceeds via an addition-elimination mechanism, where the nucleophilic attack of the thiol is the rate-determining step. researchgate.net The reactivity of the nucleophile and the nature of the leaving group on the tetrazine ring are crucial factors governing the reaction rate.

Unsymmetrically substituted tetrazines can be synthesized through stepwise nucleophilic substitution reactions. This approach allows for precise control over the functionality of the final molecule, which is particularly important for applications in areas like energetic materials, where the properties are highly dependent on the substituents. ncl.res.in The synthesis of asymmetrically substituted tetrazines often involves protecting group strategies or the use of precursors with differential reactivity at the 3- and 6-positions.

Table 2: Examples of Nucleophilic Substitution Reactions on the Tetrazine Core

| Tetrazine Substrate | Nucleophile | Reaction Type | Key Finding | Reference |

| 3,6-dichloro-1,2,4,5-tetrazine | Phenols, Alkyl thiols | Dynamic Covalent Substitution | Reversible exchange, controllable by base and subsequent IEDDA reaction. | researchgate.netnih.gov |

| 3,6-dichloro-1,2,4,5-tetrazine | Biothiols (e.g., cysteine) | Nucleophilic Aromatic Substitution | Proceeds via an addition-elimination mechanism. | researchgate.net |

| N-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)nitramide | Hydrazine, Ammonia | Stepwise Nucleophilic Substitution | Synthesis of unsymmetrically substituted energetic materials. | ncl.res.in |

Metal-Assisted Hydrolysis Reactions

While direct metal-assisted hydrolysis of the 1,2,4,5-tetrazine ring is not extensively documented, the interaction of tetrazines with metals, particularly Lewis acids, plays a significant role in their synthesis and reactivity. Lewis acid catalysts, such as nickel and zinc triflates, have been shown to significantly improve the yields of tetrazine synthesis from nitriles and hydrazine. nih.govnih.govnih.gov The proposed mechanism involves the coordination of the Lewis acid to the nitrile, which enhances its electrophilicity and promotes the nucleophilic addition of hydrazine, a key step in the formation of the dihydrotetrazine intermediate. nih.govnih.gov

Although not a direct hydrolysis of the tetrazine ring itself, transition metals are known to mediate the hydrolysis of C-S and C-N bonds in other nitrogen and sulfur-containing heterocycles. acs.orgnih.govbohrium.com These processes are relevant to industrial applications like hydrodesulfurization and hydrodenitrogenation. arizona.edu In these reactions, the metal center activates the C-X bond, facilitating its cleavage and subsequent reaction with water. Given the coordination ability of the nitrogen-rich tetrazine ring, it is plausible that metal complexes could influence its stability and reactivity in aqueous environments, though specific studies on metal-catalyzed ring-opening hydrolysis are scarce. The primary role of metals in the context of tetrazine chemistry, as reported in the literature, is in catalysis of their formation rather than their degradation via hydrolysis. nih.govlookchem.com

Table 3: Influence of Lewis Acids on Tetrazine Synthesis

| Nitrile Precursor | Catalyst | Yield Improvement | Reference |

| Benzyl (B1604629) cyanide | Nickel triflate (Ni(OTf)₂) | Near quantitative yield (from no product without catalyst) | nih.gov |

| Benzyl cyanide | Zinc triflate (Zn(OTf)₂) | 70% yield | nih.gov |

| Carboxylic acid functionalized nitrile | Nickel triflate (Ni(OTf)₂) | Up to 75% yield with 0.005 equivalents of catalyst | nih.govnih.gov |

Thermal Decomposition Pathways and Nitrogen Evolution

The thermal stability and decomposition of 1,2,4,5-tetrazines are of significant interest, particularly for their application as energetic materials. The decomposition pathway is highly dependent on the nature of the substituents at the 3- and 6-positions. researchgate.net

In many cases, the thermal stability of a substituted tetrazine is determined by the decomposition of the substituent group rather than the tetrazine ring itself. researchgate.net For instance, in tetrazines bearing nitro or azido (B1232118) groups, the initial decomposition step often involves the fragmentation of these energetic functionalities. nih.gov

Under electron impact ionization, a common technique for studying fragmentation pathways, 3,6-disubstituted-1,2,4,5-tetrazines typically exhibit initial fragmentation through the elimination of two nitrogen atoms (N₂) from the tetrazine ring, followed by the cleavage of the remaining N-N bond. researchgate.net While this pathway is also observed in thermal decomposition, the primary route often involves the dissociation of the substituent groups. researchgate.net

For many tetrazine derivatives, a major gaseous product of thermal decomposition is molecular nitrogen (N₂). researchgate.net The decomposition of energetic tetrazine-based materials can lead to the formation of other gaseous products such as cyanogen (B1215507) (C₂N₂) and hydrogen cyanide (HCN), with the solid residue sometimes containing nanostructured carbon nitride (α-C₃N₄). mdpi.com The decomposition temperature and the amount of gas evolved are critical parameters for the performance of tetrazines in applications like gas generators. researchgate.net

Table 4: Thermal Decomposition Characteristics of Selected Tetrazine Derivatives

| Compound | Decomposition Onset Temperature (°C) | Key Gaseous Products | Reference |

| Asymmetrically substituted energetic tetrazine salt | 155 | N/A | nih.gov |

| 3,6-dihydrazino-1,2,4,5-tetrazine | ~164 | N₂, other gases | researchgate.net |

| nih.govarizona.eduresearchgate.nettriazolo[4,3-b] nih.govnih.govarizona.eduresearchgate.nettetrazine-3,6-diamine (TTDA) | 349.5 | N₂, C₂N₂, HCN | mdpi.com |

| 3,6-diphenyl-1,2,4,5-tetroxane (related structure) | 130-166 | Benzaldehyde, Benzoic acid | researchgate.net |

Future Research Directions and Unexplored Avenues for 3,6 Bis 4 Butylphenyl 1,2,4,5 Tetrazine Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The traditional synthesis of 3,6-diaryl-1,2,4,5-tetrazines often involves multi-step procedures with moderate to good yields. However, there is a growing demand for more sustainable and atom-economical synthetic methods. Future research in this area should focus on the development of greener alternatives that minimize waste and energy consumption.

One promising approach is the utilization of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to significantly reduce reaction times, from hours to minutes, for the synthesis of various tetrazine derivatives. researchgate.netijrpr.com This technique not only accelerates the reaction but also often leads to higher purity products, minimizing the need for extensive purification steps. ijrpr.com Furthermore, solvent-free or solid-phase synthesis under microwave irradiation presents an even more environmentally benign pathway, aligning with the principles of green chemistry. researchgate.net

A comparative analysis of existing and potential future synthetic routes for 3,6-diaryl-1,2,4,5-tetrazines, with a focus on sustainability and atom economy, is presented in the table below.

| Synthesis Method | Advantages | Disadvantages | Potential for 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine |

| Traditional Pinner Synthesis | Well-established, reliable for many aryl nitriles. mdpi.comresearchgate.net | Often requires harsh reagents, can have moderate yields and produce significant waste. researchgate.netresearchgate.net | Serves as a benchmark for comparing newer, more sustainable methods. |

| Microwave-Assisted Synthesis | Rapid reaction times, high purity products, reduced energy consumption. researchgate.netijrpr.com | May require specialized equipment. | High potential for a more efficient and environmentally friendly synthesis. |

| Solvent-Free Synthesis | Eliminates the use of hazardous solvents, simplifies work-up procedures. researchgate.netresearchgate.net | May not be suitable for all substrates. | A very promising green alternative, especially when combined with microwave irradiation. |

| Catalytic One-Pot Reactions | High atom economy, reduced waste, simplified procedures. nih.govrsc.org | Catalyst development and optimization can be challenging. | The ideal future direction for a truly sustainable and efficient synthesis. |

Exploration of New Reaction Pathways and Reactivity Modes Beyond Current Paradigms

The reactivity of this compound is dominated by its participation as a diene in inverse electron-demand Diels-Alder reactions. While this has been a cornerstone of its application, exploring unconventional reaction pathways will undoubtedly open up new avenues for its use.

A significant recent discovery has been the selective N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines, a departure from the conventional C3/C6 cycloaddition. nih.govresearchgate.net This unprecedented reactivity is promoted by the use of specific solvents like hexafluoroisopropanol (HFIP) and leads to the formation of 1,2,4-triazine (B1199460) derivatives. nih.govresearchgate.net Investigating the applicability of this novel reaction mode to this compound could lead to the synthesis of entirely new classes of heterocyclic compounds with potentially interesting biological or material properties.

Furthermore, the exploration of cycloaddition reactions beyond the Diels-Alder paradigm is a fertile ground for future research. This could involve investigating [3+2] cycloadditions, 1,3-dipolar cycloadditions, or reactions with different types of dienophiles that could lead to novel molecular scaffolds. The influence of the butylphenyl substituents on the regioselectivity and stereoselectivity of these new reactions would be a key area of study. nih.gov

The activation of the tetrazine ring through non-traditional methods also warrants investigation. This could include photochemical activation, electrochemical methods, or the use of transition metal catalysts to modulate the reactivity of the tetrazine core. rsc.org For instance, the coordination of a metal center to the tetrazine ring can significantly alter its electronic properties and facilitate reactions that are otherwise sluggish. rsc.org

| Reaction Pathway | Description | Potential Outcome for this compound |

| Inverse Electron-Demand Diels-Alder (IEDDA) | [4+2] cycloaddition with electron-rich dienophiles. nih.govresearchgate.netnih.gov | Well-established for bioorthogonal chemistry and materials synthesis. nih.govresearchgate.net |

| Selective N1/N4 1,4-Cycloaddition | Formal [4+2] cycloaddition across the nitrogen atoms. nih.govresearchgate.net | Synthesis of novel 1,2,4-triazine derivatives. |

| Unconventional Cycloadditions | Exploration of reactions with different dienophiles and reaction types. | Access to new heterocyclic systems and molecular architectures. |

| Catalytic Activation | Use of catalysts to modulate reactivity and enable new transformations. rsc.org | Enhanced reaction rates and access to previously inaccessible reaction pathways. |

Advanced Computational Predictions for Rational Molecular Design and Material Functionality

Computational chemistry offers powerful tools for the rational design of new molecules and materials with tailored properties. The application of advanced computational methods to this compound can accelerate the discovery of new functionalities and applications.

Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.org Such calculations can predict reaction barriers for various cycloaddition reactions, aiding in the selection of optimal reaction partners and conditions. chemrxiv.org This computational screening approach can significantly reduce the experimental effort required to identify promising candidates for specific applications. chemrxiv.org

Future research should focus on using computational modeling to design novel functional materials based on the this compound scaffold. For instance, by computationally screening different substituents on the phenyl rings, it may be possible to fine-tune the electronic and optical properties of the molecule for applications in organic electronics or as fluorescent probes. rsc.org This in silico design approach can guide synthetic efforts towards molecules with desired properties, such as specific absorption and emission wavelengths or enhanced charge transport characteristics.

Furthermore, computational studies can be used to predict the behavior of this compound when incorporated into larger systems, such as polymers or self-assembled monolayers. This can provide insights into the morphology and properties of the resulting materials, facilitating the design of smart materials with responsive behavior. nih.gov

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. rsc.org | Rationalizing reactivity and guiding the design of new derivatives with tailored properties. |

| Automated Computational Screening | High-throughput assessment of reaction barriers and properties of a large pool of derivatives. chemrxiv.org | Accelerating the discovery of optimal structures for specific applications. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in complex environments, such as in polymers or biological systems. | Predicting the morphology and properties of materials incorporating the tetrazine unit. |

Integration into Emerging Smart Material Systems and Responsive Chemical Architectures

The unique reactivity and tunable properties of this compound make it an excellent candidate for integration into emerging smart material systems and responsive chemical architectures. These materials can change their properties in response to external stimuli, such as light, temperature, pH, or the presence of specific chemical species.

One exciting avenue is the incorporation of this compound into stimuli-responsive polymers . nih.gov The tetrazine moiety can act as a dynamic cross-linker or a cleavable unit within a polymer network. For example, the IEDDA reaction can be used to form hydrogels, and the resulting pyridazine (B1198779) linkage could potentially be cleaved under specific conditions, leading to a degradable material. nih.gov The butylphenyl groups can also influence the self-assembly and macroscopic properties of these polymers.

Another area of exploration is the use of this tetrazine derivative in the construction of chemoresponsive materials . The vibrant color of tetrazines and its disappearance upon reaction can be exploited for colorimetric sensing applications. By designing systems where the IEDDA reaction is triggered by the presence of a specific analyte, it is possible to create simple and effective chemical sensors.

Furthermore, the integration of this compound into supramolecular architectures and metal-organic frameworks (MOFs) holds significant promise. The tetrazine unit can act as a ligand for metal ions, leading to the formation of coordination polymers and MOFs with interesting structural and functional properties. nih.gov The porous nature of MOFs combined with the reactive handles of the tetrazine could lead to materials with applications in gas storage, catalysis, or sensing.

| Smart Material System | Integration of this compound | Potential Applications |

| Stimuli-Responsive Polymers | As a dynamic cross-linker or cleavable unit. nih.govnih.gov | Drug delivery, tissue engineering, self-healing materials. |

| Chemoresponsive Materials | As a colorimetric reporter for sensing applications. | Environmental monitoring, diagnostics. |

| Metal-Organic Frameworks (MOFs) | As a building block (ligand) in the framework structure. nih.gov | Gas storage, separation, catalysis. |

| Functional Surfaces | For the modification and patterning of surfaces via IEDDA chemistry. | Biosensors, microarrays, smart coatings. |

Q & A

Q. What are the common synthetic routes for 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of aromatic nitriles with hydrazine hydrate, followed by oxidation. For example, 3,6-diaryltetrazines are formed by reacting nitriles with hydrazine to generate 1,2-dihydrotetrazines, which are then oxidized using agents like NaNO₂ or FeCl₃ . Lawesson’s reagent has also been employed in tandem with hydrazine to synthesize derivatives with extended π-conjugation . Key variables include reaction time (72–100 hours for nitrile-hydrazine condensation), temperature (e.g., 100°C for cyclization), and oxidant choice (e.g., nitrous acid for dehydrogenation). Yield optimization requires rigorous monitoring via NMR or mass spectrometry to identify intermediates.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR and NMR : Used to confirm functional groups (e.g., tetrazine ring stretching at ~1550 cm⁻¹) and aryl proton environments .

- X-ray crystallography : Resolves molecular geometry and packing. For example, planar tetrazine rings with slight twists in pyrimidine substituents have been observed in copper complexes .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for high-nitrogen compounds .

- Elemental analysis : Essential for verifying purity in energetic materials due to their sensitivity .

Q. What are the fundamental electronic and thermodynamic properties of this tetrazine derivative?

The tetrazine core is electron-deficient, enabling inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. Computational studies (e.g., density-functional theory) predict high heats of formation (~400 kJ/mol) due to nitrogen-rich structure . Experimental thermochemical data, such as detonation velocities (e.g., 8,900 m/s for N-oxide derivatives), highlight its potential in energetic materials .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal decomposition temperatures (e.g., 180°C vs. 210°C) may arise from differences in sample purity or analytical methods (DSC vs. TG/DTG). DFT calculations can model decomposition pathways, while kinetic analyses (e.g., Kissinger method) correlate activation energy with experimental conditions . Cross-validation using multiple techniques (e.g., FTIR for gaseous byproducts) is recommended.

Q. What strategies enhance the application of this tetrazine in bioorthogonal chemistry and drug delivery?

The compound’s IEDDA reactivity enables rapid conjugation with trans-cyclooctenes or strained alkynes for in vivo labeling. For example:

- Fluorescent probes : Tetrazines quench fluorescence until reaction with dienophiles restores emission, useful for real-time imaging .

- Drug activation : Tetrazine-drug conjugates release payloads upon reaction with endogenous triggers (e.g., ascorbate) . Optimization involves tuning tetrazine electron deficiency (e.g., via substituents like methylthio or carboxylate) to balance reactivity and stability .

Q. How does structural modification (e.g., N-oxide functionalization) improve energetic performance?

Introducing N-oxide groups increases density (1.8–2.0 g/cm³) and oxygen balance, enhancing detonation pressure (P ≈ 35 GPa) and velocity (vD ≈ 9,000 m/s). Synthesis involves regioselective oxidation with H₂O₂, validated by X-ray crystallography and Explo5 simulations . Comparative studies show N-oxide derivatives outperform RDX and HMX in energy output but require stabilization against hygroscopicity .

Q. What role does this compound play in optimizing polymer solar cell (PSC) efficiency?

In PSCs, the tetrazine unit in copolymers (e.g., PSFTZ) regulates crystallinity and phase separation via platinum(II) complexation. Adding Pt(Ph)₂(DMSO)₂ increases steric hindrance, reducing aggregation and improving blend morphology. This strategy elevated power-conversion efficiency from 13.03% to 16.35% in Y6-based devices . Characterization via grazing-incidence X-ray scattering (GIXS) and atomic force microscopy (AFM) is critical for morphology analysis.

Methodological Considerations

- Handling and Storage : Tetrazines are moisture-sensitive; store under inert gas at –20°C. Use anhydrous solvents for reactions .

- Safety Protocols : Energetic derivatives require small-scale testing (<100 mg) in blast-shielded facilities .

- Data Reproducibility : Report detailed synthetic conditions (e.g., stoichiometry, ramp rates for thermal analyses) to address literature inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.